molecular formula C8H6F2O2S B14756405 2,4-Difluoro-3-(methylthio)benzoic acid

2,4-Difluoro-3-(methylthio)benzoic acid

Cat. No.: B14756405
M. Wt: 204.20 g/mol
InChI Key: QZVBVDJKKMZGSB-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(methylthio)benzoic acid is an organic compound with the molecular formula C8H6F2O2S It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen at position 3 is replaced by a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-(methylthio)benzoic acid typically involves the introduction of fluorine atoms and a methylthio group onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiolate anions.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution and nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-(methylthio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted benzoic acid derivatives

Scientific Research Applications

2,4-Difluoro-3-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-(methylthio)benzoic acid depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and stability, while the methylthio group can influence its reactivity and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-4-(methylthio)benzoic acid
  • 3-(Methylthio)benzoic acid
  • 4-(Methylthio)benzoic acid

Uniqueness

2,4-Difluoro-3-(methylthio)benzoic acid is unique due to the specific positioning of the fluorine atoms and the methylthio group, which confer distinct chemical properties. The presence of fluorine atoms can enhance the compound’s stability and reactivity, while the methylthio group can provide additional functional versatility.

Properties

Molecular Formula

C8H6F2O2S

Molecular Weight

204.20 g/mol

IUPAC Name

2,4-difluoro-3-methylsulfanylbenzoic acid

InChI

InChI=1S/C8H6F2O2S/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

QZVBVDJKKMZGSB-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1F)C(=O)O)F

Origin of Product

United States

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